Higher Commercial Purity Specification (≥98%) Versus the Deprotected Free Piperazine Analog (95%)
Commercially, tert-butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate is routinely supplied at ≥98% purity (Chemscene, Leyan, Macklin), whereas the deprotected analog 1-(4-nitropyridin-3-yl)piperazine (CAS 1211541-02-4, Palbociclib Impurity 030) is typically offered at 95% purity . The 3-percentage-point purity differential translates to a 2.5-fold reduction in total unspecified impurity burden (≤2% vs. ≤5%) .
| Evidence Dimension | Commercial purity specification (% area by HPLC) |
|---|---|
| Target Compound Data | ≥98% (Chemscene, Leyan, Macklin); 97% (Thermo Fisher Alfa Aesar) |
| Comparator Or Baseline | 1-(4-Nitropyridin-3-yl)piperazine (CAS 1211541-02-4): 95% (BOC Sciences, Chemscene) |
| Quantified Difference | ≥3 absolute percentage points higher purity; ≤2% total unspecified impurities vs. ≤5% |
| Conditions | HPLC area% normalization; vendor Certificate of Analysis specifications |
Why This Matters
Higher purity reference standards reduce systematic error in impurity quantification methods, directly supporting compliance with ICH Q3A reporting thresholds (0.05%) and identification thresholds (0.10%) for Palbociclib drug substance.
